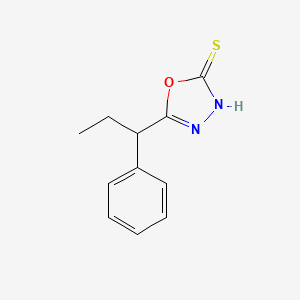

5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

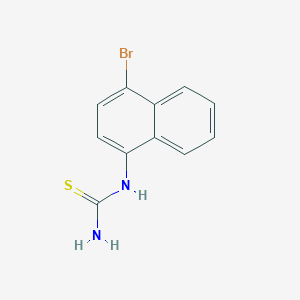

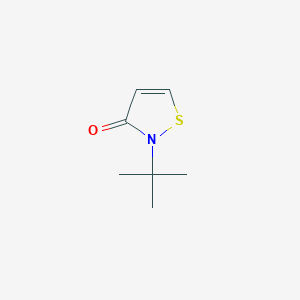

5-(1-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, one oxygen atom, and a thiol group, which significantly contributes to the compound's reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For instance, the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol was achieved from furan-2-carboxylic acid hydrazide . Similarly, 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives can be synthesized by converting benzoic acids into esters and then hydrazides, followed by cyclization to form the oxadiazole ring . An environmentally friendly approach for synthesizing these derivatives involves ultrasound-assisted reactions, which reduce the use of harmful solvents and eliminate the need for acid or base catalysts .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These techniques provide detailed information about the functional groups, molecular geometry, and tautomeric forms of the compounds. For example, the thiol-thione tautomerism of certain oxadiazole derivatives has been described, which is an important aspect of their chemical behavior . The crystal structures of triorganotin(IV) derivatives with 5-phenyl-1,3,4-oxadiazole-2-thiol revealed a distorted trigonal bipyramidal geometry around the central tin atoms .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives participate in various chemical reactions due to their reactive thiol group and the presence of heteroatoms in the oxadiazole ring. They can act as ligands in coordination chemistry, forming complexes with metals such as organotin(IV) . Additionally, they can be used as condensing agents in the synthesis of amides, esters, ureas, and polyamides, demonstrating their versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are essential for their practical applications. The thermal stability of these compounds can be high, with decomposition temperatures reaching over 500 degrees Celsius . Their reactivity with various electrophiles and nucleophiles also determines their potential as intermediates in the synthesis of more complex molecules .

Biological Activity Analysis

The biological activities of 1,3,4-oxadiazole derivatives are of significant interest. They have been found to exhibit antimicrobial, antioxidant, and enzyme inhibitory properties. For example, 5-phenyl-1,3,4-oxadiazole-2-thiol showed inhibitory activity against trans-cinnamate 4-hydroxylase, an enzyme involved in plant metabolism . The antimicrobial potential of these compounds has been demonstrated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal species like Candida albicans . Additionally, some derivatives have been screened for their inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Spectral and Biological Investigation

The compound 5-phenyl-1,3,4-oxadiazole-2-thiol has been synthesized and its structure confirmed through various spectral data including 1H-NMR, IR, UV-Vis, and mass spectral analysis. This compound exhibited antimicrobial activity against several bacteria and fungi, suggesting its potential in developing antimicrobial agents (R. ., Dharmendra Kumar, Prof Vikas Kumar, & Leeladhar ., 2017).

Antimicrobial Activity of Quaternary Ammonium Salts

In a study on novel quaternary ammonium salts (QAS) containing 5-phenyl-1,3,4-oxadiazole-2-thiol analogues, certain compounds demonstrated potent antimicrobial effects against common pathogens and displayed relatively low cytotoxicity against human cell lines. This indicates the potential application of these compounds in clinical or agricultural antimicrobial agents (Xianrui Xie et al., 2017).

Synthesis and Evaluation of Oxadiazole Derivatives

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and showed variable antimicrobial activity against selected microbial species, with certain compounds being notably potent. This suggests their potential for further biological screening and application trials (Samreen Gul et al., 2017).

Theoretical Infrared Spectrum Study

A detailed structural and vibrational study using DFT calculations on 5-phenyl-1,3,4-oxadiazole-2-thiol has provided insights into its IR spectrum, contributing to a deeper understanding of its molecular characteristics and potential interactions (E. Romano et al., 2012).

Green Synthesis of Oxadiazole Derivatives

An environmentally friendly synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives was developed, showing significant antimicrobial and antioxidant activities. These compounds are also highlighted as potential candidates for treating various diseases, emphasizing the importance of green chemistry in drug development (Elahe Yarmohammadi et al., 2020).

Eigenschaften

IUPAC Name |

5-(1-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-9(8-6-4-3-5-7-8)10-12-13-11(15)14-10/h3-7,9H,2H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZKCYBQPQHNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)

![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)